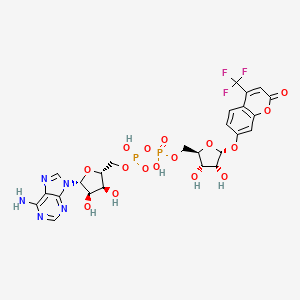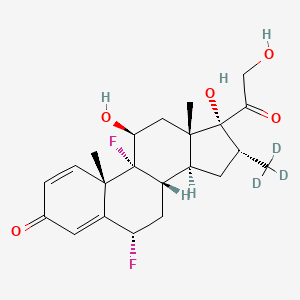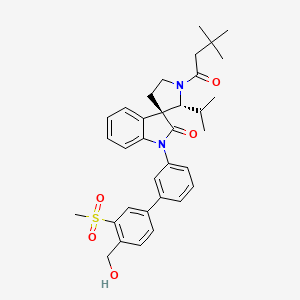
LXR antagonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Liver X receptor antagonist 2 is a compound that inhibits the activity of liver X receptors. Liver X receptors are nuclear hormone receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and immune responses. Liver X receptor antagonists are being explored as potential treatments for conditions such as hypercholesterolemia and diabetes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of liver X receptor antagonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of liver X receptor antagonist 2 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Liver X receptor antagonist 2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups .
Applications De Recherche Scientifique
Liver X receptor antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of liver X receptor ligands.
Biology: Investigated for its role in modulating cholesterol and lipid metabolism in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating hypercholesterolemia, diabetes, and other metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting liver X receptors.
Mécanisme D'action
Liver X receptor antagonist 2 exerts its effects by binding to liver X receptors and inhibiting their activity. This prevents the receptors from activating target genes involved in cholesterol and lipid metabolism. The molecular targets and pathways involved include the inhibition of coactivator recruitment and the suppression of downstream gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to liver X receptor antagonist 2 include other liver X receptor antagonists and inverse agonists, such as:
SR9238: A potent liver X receptor inverse agonist with activity against both liver X receptor alpha and liver X receptor beta.
Uniqueness
Liver X receptor antagonist 2 is unique in its specific binding affinity and selectivity for liver X receptors. Its distinct chemical structure allows for targeted inhibition of liver X receptor activity, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C34H40N2O5S |
|---|---|
Poids moléculaire |
588.8 g/mol |
Nom IUPAC |
(2'R,3R)-1'-(3,3-dimethylbutanoyl)-1-[3-[4-(hydroxymethyl)-3-methylsulfonylphenyl]phenyl]-2'-propan-2-ylspiro[indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C34H40N2O5S/c1-22(2)31-34(16-17-35(31)30(38)20-33(3,4)5)27-12-7-8-13-28(27)36(32(34)39)26-11-9-10-23(18-26)24-14-15-25(21-37)29(19-24)42(6,40)41/h7-15,18-19,22,31,37H,16-17,20-21H2,1-6H3/t31-,34-/m1/s1 |
Clé InChI |
CJRGDJGNDOAXBL-QIKUIUABSA-N |
SMILES isomérique |
CC(C)[C@@H]1[C@@]2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)CO)S(=O)(=O)C |
SMILES canonique |
CC(C)C1C2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)CO)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


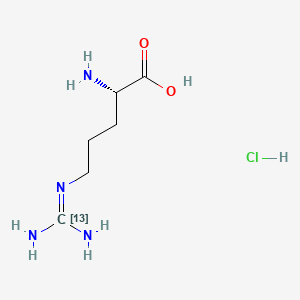

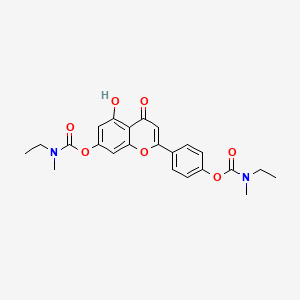

![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
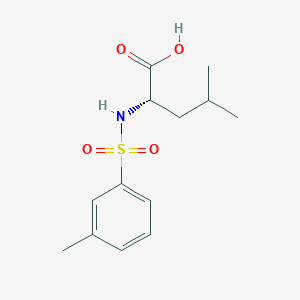
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)

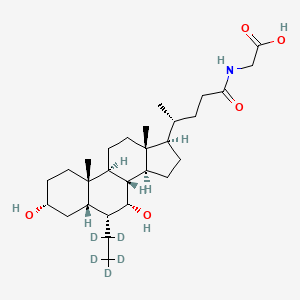


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)
